molecular formula C10H11ClO2 B1421779 2-(2-Chlorophenyl)-2-methylpropanoic acid CAS No. 69849-06-5

2-(2-Chlorophenyl)-2-methylpropanoic acid

Cat. No.: B1421779
CAS No.: 69849-06-5
M. Wt: 198.64 g/mol
InChI Key: SPKRPQSYTKMVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . Its CAS registry number is 69849-06-5 . The compound is characterized by its propanoic acid structure substituted with a methyl group and a 2-chlorophenyl ring at the second carbon. Researchers can identify the compound using its InChI Key (SPKRPQSYTKMVHB-UHFFFAOYSA-N) and SMILES notation (CC(C)(C1=CC=CC=C1Cl)C(=O)O) . It is typically supplied as a powder and can be stored at room temperature . As a building block in medicinal chemistry, this carboxylic acid derivative is a valuable precursor for the synthesis of more complex molecules. It is offered in high purity and can be packaged in various bulk formats, including palletized pails, fiber drums, and super sacks . This product is intended for research and development purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

2-(2-chlorophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-10(2,9(12)13)7-5-3-4-6-8(7)11/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKRPQSYTKMVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679037
Record name 2-(2-Chlorophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69849-06-5
Record name 2-(2-Chlorophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(2-Chlorophenyl)-2-methylpropanoic acid, with the chemical formula C11H13ClO2, is an organic compound characterized by its chlorophenyl group attached to a branched propanoic acid structure. This compound has garnered attention due to its potential biological activities, which are influenced by its unique structural features, including a chiral center and the presence of a chlorine atom that enhances its lipophilicity.

The synthesis of this compound can be achieved through various methods, including:

  • Direct chlorination of phenylacetic acid derivatives.
  • Reactions involving Grignard reagents to introduce the chlorophenyl group.
  • Esterification processes followed by hydrolysis to yield the acid form.

These synthetic routes are crucial for producing high-purity compounds that are essential for biological testing and application.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

  • Anti-inflammatory Properties : The compound shows potential in modulating inflammatory pathways, similar to other non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • PPAR Activation : There is evidence suggesting that this compound may interact with peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and glucose homeostasis.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

  • Study on Anti-inflammatory Effects : A study demonstrated that the compound inhibited cyclooxygenase enzymes, leading to reduced prostaglandin synthesis, which is critical in inflammation pathways.
  • Toxicological Assessment : Toxicological evaluations indicated low acute toxicity levels, with no significant chronic effects reported in animal models .

Interaction with Biological Targets

The interaction studies have shown that this compound can engage with various biological targets:

TargetInteraction TypeEffect
COX-1/COX-2InhibitionReduces inflammation
PPAR-αActivationModulates lipid metabolism
Bacterial Cell MembranesDisruptionExhibits antimicrobial properties

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific chlorination pattern and branched structure, which may confer distinct biological activities compared to its analogs. Here is a comparison table with related compounds:

Compound NameStructure/CharacteristicsUnique Features
Clofibric AcidC10H11ClO3; chlorinated derivativeMetabolite of clofibrate; used for hyperlipidemia
2-(4-Chlorophenyl)-2-methylpropanoic AcidC11H13ClO2; similar structure but different substitutionExhibits similar anti-inflammatory properties
FenofibrateC20H21ClO4; fibrate drugPrimarily lowers cholesterol
4-Chlorophenoxyacetic AcidC9H9ClO3; phenoxy compoundUsed as an herbicide; different functional group

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development and Synthesis

  • Ketamine Synthesis : This compound has been explored as a precursor in the synthesis of ketamine, an important anesthetic. The synthesis process involves a multi-step reaction starting with cyclohexanone and 2-chlorophenyl magnesium bromide, leading to high yields while minimizing toxic byproducts.
  • Chalcone Derivatives : In medicinal chemistry, it serves as a building block for synthesizing chalcone derivatives, which have shown significant antimicrobial properties. The synthesis typically employs Claisen-Schmidt condensation methods.

1.2 Pharmacokinetics and Biological Activity

  • Studies have focused on the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound to predict its behavior in biological systems, which is crucial for drug development.
  • Its potential as an enzyme inhibitor or receptor modulator is under investigation, particularly in relation to inflammatory conditions and cancer treatment.

Analytical Chemistry

2.1 Sample Preparation Techniques

  • Magnetic Solid-Phase Extraction : The compound is utilized in advanced analytical methods for isolating analytes from complex matrices. This technique employs magnetic nanocarbon-based composites to enhance sample preparation efficiency and reduce environmental impact.

Environmental Applications

3.1 Pollution Degradation Studies

  • Environmental chemists use 2-(2-Chlorophenyl)-2-methylpropanoic acid as a model compound to study the degradation pathways of chlorinated organic pollutants. These studies help develop effective remediation strategies for contaminated sites.

Material Science

4.1 Advanced Material Development

  • The compound is investigated for its role in creating new materials with specific optical or electronic properties. It acts as a precursor in the synthesis of complex molecules that form the basis of innovative materials used in electronics and photonics.

Chemical Engineering

5.1 Performance Chemicals Production

  • In chemical engineering, this acid is involved in producing performance chemicals utilized across various industries, including pharmaceuticals and agrochemicals. The synthesis processes are optimized to ensure high purity and yield of the final products.

Summary of Applications

Field Application Methodology/Outcome
PharmaceuticalsKetamine synthesisMulti-step reaction with high yields
Chalcone derivativesClaisen-Schmidt condensation
ADME profilingAdvanced analytical techniques
Analytical ChemistryMagnetic solid-phase extractionUse of magnetic nanocarbon composites
Environmental ScienceDegradation studies of pollutantsModel compound for understanding chlorinated compounds
Material ScienceDevelopment of advanced materialsSynthesis of complex molecules for electronics
Chemical EngineeringProduction of performance chemicalsOptimized synthetic routes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pharmacology

Bezafibrate ()
  • Structure: 2-[4-[2-(4-Chlorobenzoyl)aminoethyl]phenoxy]-2-methylpropanoic acid.
  • Molecular Weight : 361.81 g/mol.
  • Key Features: A hypolipidemic drug with a para-chlorobenzoyl group and phenoxy linker.
  • Activity : Reduces triglycerides (43%) and cholesterol (20–25%) by activating PPARα. The para-chloro substitution and extended side chain enhance receptor affinity compared to simpler analogs .
Fenofibrate Metabolite ()
  • Structure: 2-(4-((4-Chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropanoic acid.
  • Molecular Weight : 334.78 g/mol.
  • Key Features : Hydroxymethyl group at the para position increases polarity, altering metabolic clearance.
  • Activity: Active metabolite of Fenofibrate, with prolonged half-life due to glucuronidation .
WIN 35,833 ()
  • Structure: 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid.
  • Molecular Weight : 303.17 g/mol.
  • Key Features : Dichlorocyclopropyl group enhances lipophilicity, leading to extensive plasma protein binding (>90%) and fecal excretion in rats.

Herbicidal Analogs

Mecoprop ()
  • Structure: 2-(4-Chloro-2-methylphenoxy)propanoic acid.
  • Molecular Weight : 214.65 g/mol.
  • Key Features: Methyl and chloro substituents on the phenoxy ring confer herbicidal activity.
  • Toxicity : High health hazard (RTK Rating: 3/4) due to oxidative stress in mammals .

Derivatives with Halogen Variation

2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic Acid ()
  • Structure : Fluorine at the meta position relative to chlorine.
  • Molecular Weight : 216.64 g/mol.
  • Key Features: Fluorine’s electronegativity may enhance metabolic stability compared to non-fluorinated analogs .

Comparative Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Substituents Molecular Weight (g/mol) Key Property Reference
2-(2-Chlorophenyl)-2-methylpropanoic acid Ortho-Cl, methylpropanoic acid 198.65 High steric hindrance Inferred
Bezafibrate Para-Cl, benzoyl-aminoethyl 361.81 PPARα activation; 43% triglyceride reduction
Fenofibrate Metabolite Para-Cl, hydroxymethyl 334.78 Glucuronidation; prolonged half-life
WIN 35,833 Dichlorocyclopropyl 303.17 90% plasma protein binding
Mecoprop 4-Cl-2-methylphenoxy 214.65 Herbicidal; RTK Health Hazard = 3

Table 2: Substituent Effects on Activity

Position of Cl Biological Role Example Compound
Ortho (2-Cl) Steric hindrance; reduced metabolism This compound
Para (4-Cl) Enhanced receptor binding Bezafibrate, Fenofibrate
Para + Fluorine Metabolic stability 2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid

Key Findings and Implications

  • Chloro Position Matters : Para-substituted analogs (e.g., Bezafibrate) show stronger hypolipidemic effects due to optimal PPARα binding, while ortho-substituted derivatives may face metabolic challenges .
  • Side Chain Complexity: Extended side chains (e.g., Fenofibrate’s hydroxymethyl group) improve pharmacokinetics but require metabolic activation .
  • Toxicity vs.

Preparation Methods

Friedel-Crafts Acylation

One common method involves the use of Friedel-Crafts acylation, where starting materials like 2-chlorotoluene and phenylacetic acid are reacted under specific conditions to yield the desired compound. This method requires careful control of reaction conditions, including temperature and catalyst selection, to optimize yield and purity.

Oxidation of 2-(2-Chlorophenyl)-2-methylpropanal

Another approach involves the oxidation of 2-(2-Chlorophenyl)-2-methylpropanal, which can be synthesized from 2-chlorobenzaldehyde and isobutyraldehyde. Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used for this conversion.

Reaction Conditions and Reagents

The choice of reagents and reaction conditions is crucial for the successful synthesis of this compound.

Method Starting Materials Reagents Conditions
Friedel-Crafts Acylation 2-Chlorotoluene, Phenylacetic Acid Aluminum Chloride (catalyst), Solvent (e.g., dichloromethane) Controlled temperature, stirring
Oxidation of Aldehyde 2-(2-Chlorophenyl)-2-methylpropanal Potassium Permanganate or Chromium Trioxide Aqueous or organic solvent, controlled temperature

Industrial Production Considerations

Industrial production of this compound involves scaling up the synthetic routes while optimizing reaction conditions to enhance yield and purity. The use of continuous flow reactors and environmentally friendly solvents is preferred to minimize environmental impact.

Research Findings and Applications

This compound has significant applications in medicinal chemistry due to its biological activity. It serves as an intermediate in the synthesis of pharmaceuticals and is explored for its potential therapeutic applications.

Q & A

Q. Why do computational models predict higher solubility than experimental observations?

  • Answer: Quantum mechanical calculations may underestimate crystal lattice energy. Validate via experimental solubility assays in buffered solutions (pH 1–7), noting that protonation of the carboxylic acid group (pKa ~3–4) significantly impacts solubility .

Applications in Scientific Research

Q. How is this compound utilized as a pharmaceutical intermediate?

  • Answer: It serves as a precursor for fenofibric acid derivatives (e.g., hypolipidemic agents) via coupling with phenoxy groups. Structural modifications (e.g., esterification) enhance bioavailability .

Q. What role does it play in material science research?

  • Answer: Incorporation into polymers improves thermal stability (TGA data required) and mechanical properties. Its aromatic moiety enables π-π stacking in supramolecular assemblies .

Methodological Tables

Property Value Source
Molecular Weight228.02 g/mol
LogP1.98
PSA74.6 Ų
Health Hazard Rating3 (Severe)
Recommended StorageAirtight, desiccated, RT
Impurity CAS Detection Method
2-(4-Ethylphenyl)-propanoic acid3585-52-2HPLC (EP Ref.)
2-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid60057-62-7GC-MS

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chlorophenyl)-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Chlorophenyl)-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.